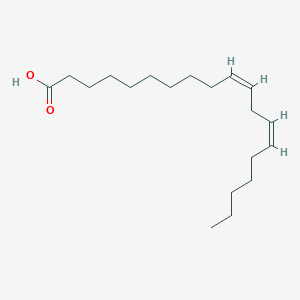

10Z,13Z-nonadecadienoic acid

Übersicht

Beschreibung

10Z,13Z-Nonadecadienoic acid is a polyunsaturated fatty acid with the molecular formula C19H34O2. It features a 19-carbon chain with two cis double bonds located at the 10th and 13th carbon positions. This compound is a member of the long-chain fatty acids class and is known for its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10Z,13Z-nonadecadienoic acid typically involves the use of alkenylation reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired double bonds in the fatty acid chain. The reaction conditions often require a strong base like sodium hydride and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This process involves the selective hydrogenation of specific double bonds under controlled temperature and pressure conditions, using catalysts such as palladium or nickel .

Analyse Chemischer Reaktionen

Types of Reactions: 10Z,13Z-Nonadecadienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Bromine in carbon tetrachloride or chlorine gas.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

10Z,13Z-Nonadecadienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex lipids and as a model compound in studying fatty acid reactions.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Wirkmechanismus

The precise mechanism of action of 10Z,13Z-nonadecadienoic acid is not fully elucidated. it is believed to exert its effects through multiple pathways, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta. These cytokines play a crucial role in inflammation and disease development .

Vergleich Mit ähnlichen Verbindungen

10Z-Nonadecenoic acid: A monounsaturated fatty acid with a single cis double bond at the 10th carbon position.

Linoleic acid: A polyunsaturated fatty acid with two cis double bonds at the 9th and 12th carbon positions.

Arachidonic acid: A polyunsaturated fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th carbon positions

Uniqueness: 10Z,13Z-Nonadecadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties compared to other fatty acids. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Biologische Aktivität

10Z,13Z-nonadecadienoic acid, also known as cis-10,cis-13-nonadecadienoic acid, is an unsaturated fatty acid with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Weight : 294.47 g/mol

- CAS Number : 29204-20-4

- Structure : The compound features two double bonds located at the 10th and 13th carbon positions.

1. Role as a Pheromone

Research indicates that this compound functions as a pheromone in certain insect species. Its ability to influence behavior in insects is significant for ecological studies and pest control strategies. For instance, studies have shown that this compound can attract mates and influence reproductive behaviors in various species .

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

3. Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this fatty acid. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This activity could have implications for treating inflammatory diseases .

The biological effects of this compound are mediated through several mechanisms:

- Receptor Interaction : The compound interacts with specific receptors involved in lipid metabolism and inflammation, leading to downstream signaling effects.

- Membrane Fluidity : As a fatty acid, it influences membrane fluidity, which can affect receptor availability and function.

- Gene Expression Modulation : It has been observed to modulate the expression of genes involved in lipid metabolism and inflammatory responses .

Case Study 1: Insect Behavior

A study conducted on the role of this compound in insect communication revealed that this fatty acid significantly increased mating success in certain species when used as a pheromone lure. The study utilized field trials to assess its efficacy compared to synthetic alternatives.

Case Study 2: Antimicrobial Activity

In a laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential application in developing natural preservatives or therapeutic agents .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(10Z,13Z)-nonadeca-10,13-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,20,21)/b7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYBGKXSHCVONZ-HZJYTTRNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.